molecular formula C12H22O2 B8394263 1,11-Dihydroxy-3-dodecyne

1,11-Dihydroxy-3-dodecyne

Cat. No. B8394263
M. Wt: 198.30 g/mol
InChI Key: HANHHLOULMVDAT-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

To a solution of 19 (2.9 g, 9.4 mmol) in THF (15 mL) was added 19 mL of tetra-n-butylammonium fluoride (19 mmole, 1M solution in THF). The reaction was stirred for 1 hr at 23° C. then diluted with 75 mL of water. The aqueous mixture was extracted with ether (3×50 mL) and the ether extract washed with brine (2×50 mL). Product isolation yielded 1.86 g (100%) of the diol (20). No further purification was carried out on 20.
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([OH:21])[CH3:20])[Si](C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.O>[OH:1][CH2:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([OH:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCCC(C)O
Name
Quantity
19 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
washed with brine (2×50 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC#CCCCCCCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.